

Avasimibe stability in different solvents

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Compound of Interest		
Compound Name:	Avasimibe	
Cat. No.:	B1665837	Get Quote

Avasimibe Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of **Avasimibe** in various solvents. Below you will find a troubleshooting guide, frequently asked questions, detailed experimental protocols, and solubility data to support your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having trouble dissolving Avasimibe. What should I do?

A1: **Avasimibe** is a lipophilic compound and can be challenging to dissolve in aqueous solutions. For stock solutions, Dimethyl Sulfoxide (DMSO) is the most effective solvent, with reported solubilities up to 100 mg/mL (199.31 mM).[1][2][3] Ethanol is another viable option, though the solubility is lower, around 10-20 mM.[4]

Troubleshooting Tips:

- Sonication: Using an ultrasonic bath can aid in dissolution.[1][5]
- Warming: Gently warming the solution to 37°C for about 10 minutes can increase solubility.
 [5] For some solvents like DMSO, warming to 50°C in a water bath has been suggested.[3]
- Use Fresh Solvents: Ensure your solvents, especially DMSO, are anhydrous and fresh, as absorbed moisture can reduce the solubility of compounds.[3]

Troubleshooting & Optimization





Q2: What is the recommended long-term storage condition for Avasimibe stock solutions?

A2: For optimal stability, **Avasimibe** stock solutions should be stored at -20°C or -80°C.[1][2][5] When stored at -80°C, the solution can be stable for up to one year.[1][2] If stored at -20°C, it is recommended to use the solution within six months.[2][6] **Avasimibe** powder is stable for at least three years when stored at -20°C.[1][2]

Q3: Is Avasimibe stable in acidic or basic conditions?

A3: Early developmental precursors to **Avasimibe** were found to be chemically unstable and degraded rapidly, particularly in acidic environments.[7] While **Avasimibe** itself was designed for improved stability, it is crucial to perform stability studies if your experimental conditions involve a low pH.[5] Forced degradation studies, which include acidic, basic, and neutral hydrolysis, are recommended to understand the compound's degradation profile.[8][9]

Q4: How should I prepare **Avasimibe** for in vivo animal studies?

A4: Direct injection of a pure DMSO stock solution is not recommended due to toxicity. **Avasimibe** needs to be prepared in a suitable vehicle formulation. A common approach involves a multi-step process:

- First, dissolve **Avasimibe** in a small amount of DMSO.
- Sequentially add other co-solvents. A reported successful formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
- Another option involves using 10% DMSO mixed with 90% corn oil.[2] It is critical to prepare these in vivo formulations freshly on the day of use to avoid precipitation or degradation.[6]

Q5: Can I use **Avasimibe** in aqueous buffers for my cell culture experiments?

A5: Yes, but with caution. **Avasimibe** is poorly soluble in water.[3] To prepare working solutions for cell culture, you will need to dilute a concentrated stock solution (typically in DMSO) into your culture medium. Ensure the final concentration of DMSO is low (usually <0.5%) to avoid solvent-induced cytotoxicity. **Avasimibe** has been successfully used in various cell-based assays, including in HepG2 and prostate cancer cells, by diluting a DMSO stock.[1][2][10]



Avasimibe Solubility Data

The following table summarizes the reported solubility of **Avasimibe** in various common laboratory solvents.

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Source(s)
DMSO	>25.1 - 100	~50 - 199.31	[1][2][3][4][5][11]
Ethanol	~10.03 - 16	~20	[1][3][4][11]
DMF	5	~9.96	[11]
DMSO:PBS (pH 7.2) (1:3)	0.25	~0.50	[11]
10% DMSO >> 90% Corn Oil	7.5	~14.95	[2]
Water	Insoluble	Insoluble	[3]

Molecular Weight of Avasimibe: 501.72 g/mol

Experimental Protocols Protocol for Preparation of Avasimibe Stock Solution

This protocol describes the preparation of a 100 mM Avasimibe stock solution in DMSO.

- Pre-Weighing: Accurately weigh the desired amount of Avasimibe powder (purity ≥98%) in a sterile microcentrifuge tube. For 1 mL of a 100 mM solution, you will need 50.17 mg.
- Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube.
- Dissolution: Vortex the tube for 1-2 minutes. If the solid does not fully dissolve, use an ultrasonic water bath for 5-10 minutes or gently warm the tube in a 37°C water bath for 10 minutes.[5]



- Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 μm syringe filter compatible with DMSO.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to one year.[2][6]

General Protocol for Forced Degradation Study

Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of **Avasimibe**.[8][12] This protocol is based on general ICH guidelines.

- Sample Preparation: Prepare a stock solution of Avasimibe in a suitable solvent (e.g., acetonitrile or methanol).
- Stress Conditions: Expose the Avasimibe solution to the following stress conditions in parallel:
 - Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.
 - Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.
 - Neutral Hydrolysis: Add purified water and incubate at 60°C for 24-48 hours.
 - Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for 24-48 hours.
 - Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for 48 hours.
 - Photolytic Degradation: Expose the solution (in a photostable container) to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
- Neutralization: After the incubation period, neutralize the acidic and basic samples before analysis.
- Analysis: Analyze all samples, including an unstressed control, using a validated stabilityindicating analytical method, typically HPLC-UV or LC-MS.[13]



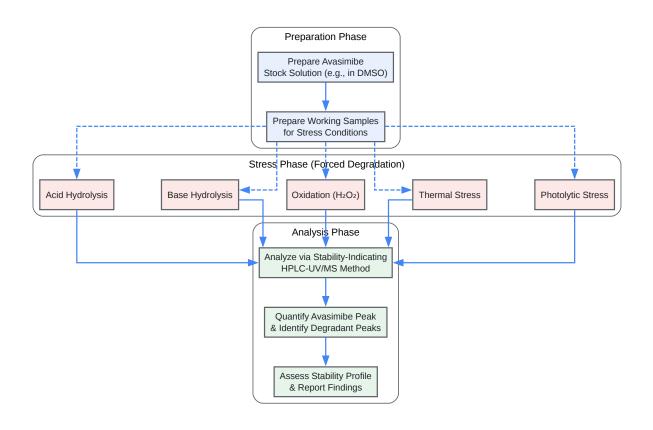
Protocol for Stability-Indicating HPLC Method Development

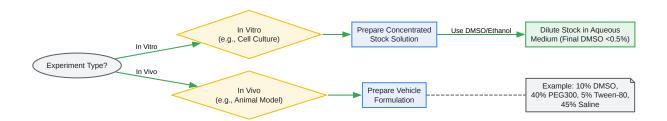
A stability-indicating method is crucial for separating and quantifying **Avasimibe** in the presence of its degradation products.[9][13]

- Column Selection: Start with a reverse-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 μm particle size), as these are effective for separating non-polar compounds like **Avasimibe**. [14]
- Mobile Phase Selection:
 - Aqueous Phase (A): Use a buffer such as 5 mM ammonium acetate or 0.02 M ammonium acetate buffer (pH adjusted to 7.0).[9][14]
 - Organic Phase (B): Use acetonitrile or methanol.
- Gradient Elution: Develop a gradient elution method to ensure separation of the main peak
 from any potential degradant peaks. An example might be starting with a higher percentage
 of the aqueous phase and gradually increasing the organic phase over 20-30 minutes.
- Detection: Use a UV detector set at a wavelength where **Avasimibe** shows maximum absorbance (e.g., 240-250 nm).[9][15] A photodiode array (PDA) detector is highly recommended to check for peak purity.
- Method Validation: Validate the method according to ICH guidelines, assessing parameters such as specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.

Visualizations









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